![molecular formula C17H27NO2 B6340568 tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate CAS No. 1221341-33-8](/img/structure/B6340568.png)

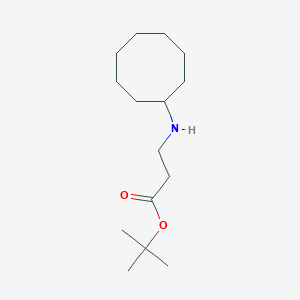

tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate (TBPA) is a structural isomer of tert-butyl 3-[(4-methylbutan-2-yl)amino]propanoate (TMBPA). It is a member of the tert-butyl ester family and is used as a reagent in various chemical reactions. TBPA is a colorless, odorless, crystalline solid with a melting point of 92-94°C. It is soluble in most organic solvents and has a low vapor pressure.

Applications De Recherche Scientifique

Chiral Drug Intermediates

This compound is used in the synthesis of chiral drug intermediates. The chiral feature of drugs is crucial for their efficacy and safety. Biocatalysis, employing microorganisms or derived enzymes, is a method used to produce these intermediates with high enantio-, chemo-, and regio-selectivities . This process is integral to the production of many therapeutic agents.

Synthesis of β-Secretase Inhibitors

In vitro studies have suggested that derivatives of tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate can act as β-secretase inhibitors. These inhibitors are significant in preventing amyloid beta peptide aggregation, which is implicated in Alzheimer’s disease .

Acetylcholinesterase Inhibition

Related compounds have also been studied for their role as acetylcholinesterase inhibitors. This activity is important for treating neurodegenerative diseases like Alzheimer’s by preventing the breakdown of the neurotransmitter acetylcholine .

Anti-Cancer Applications

The compound has been used as an intermediate in synthesizing natural product derivatives with cytotoxic activity against human carcinoma cell lines. For instance, it has been used in the synthesis of jaspine B, which shows promise in cancer treatment .

Green Chemistry

The compound’s synthesis and applications are aligned with the principles of green chemistry. Its production via biocatalysis avoids the use of harsh chemicals and conditions, reducing environmental pollution and enhancing safety .

Enantioselective Synthesis

The compound is pivotal in the enantioselective synthesis of drugs. Enantiopure drugs, which contain only one enantiomer, are often more effective and have fewer side effects than their racemic mixtures .

Development of Smoothened Receptor Inhibitors

It has been used in the synthesis of smoothened receptor inhibitors, which have potential impacts on blood-related cancers. The synthesis achieved high yields and enantiomeric excess, demonstrating the compound’s utility in medicinal chemistry .

Propriétés

IUPAC Name |

tert-butyl 3-(4-phenylbutan-2-ylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-14(10-11-15-8-6-5-7-9-15)18-13-12-16(19)20-17(2,3)4/h5-9,14,18H,10-13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHVBFCAXDTMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)NCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-[(2-ethoxyethyl)amino]-2-methylpropanoate](/img/structure/B6340487.png)

![tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340495.png)

![Ethyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340503.png)

![Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340505.png)

![tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340513.png)

![Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B6340526.png)

![tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6340540.png)

![tert-Butyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340548.png)

![tert-Butyl 3-{[(2-chlorophenyl)methyl]amino}propanoate](/img/structure/B6340553.png)

![tert-Butyl 3-[(3-ethoxypropyl)amino]propanoate](/img/structure/B6340584.png)

![tert-Butyl 3-{[2-(2,4-dichlorophenyl)ethyl]amino}propanoate](/img/structure/B6340590.png)

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate](/img/structure/B6340598.png)

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}propanoate](/img/structure/B6340602.png)